molecular formula C9H10IN B3040145 6-Iodo-5-methylindoline CAS No. 162100-97-2

6-Iodo-5-methylindoline

Cat. No.: B3040145
CAS No.: 162100-97-2
M. Wt: 259.09 g/mol
InChI Key: LQGHIDMCKRFDBD-UHFFFAOYSA-N
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Description

6-Iodo-5-methylindoline is a halogenated indoline derivative characterized by an iodine substituent at the 6-position and a methyl group at the 5-position of the indoline scaffold. Indoline derivatives are saturated analogs of indoles, featuring a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. However, direct experimental data on this compound are sparse, necessitating inferences from structurally related analogs .

Properties

IUPAC Name

6-iodo-5-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGHIDMCKRFDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1I)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-5-methylindoline can be achieved through various methods, including:

    Classical Indole Synthesis Methods: These methods involve the cyclization of ortho-substituted anilines or halobenzenes.

    Modern Catalytic Methods: These methods often utilize transition-metal catalysis to achieve the desired indole structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 6-Iodo-5-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Iodo-5-methylindoline with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
This compound* C₉H₁₀IN ~258.9 ~3.5 1 1 I (6), CH₃ (5)
6-Chloro-5-methylindole C₉H₈ClN 165.62 3.0 1 1 Cl (6), CH₃ (5)
6-Aminoindoline (dihydrochloride) C₈H₁₀N₂·2HCl 207.12 -0.2 3 2 NH₂ (6)
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 1.7 2 3 OCH₃ (5), NH₂ (sidechain)

*Calculated values for this compound based on structural analogs .

Key Observations:
  • Halogen Effects : Replacing chlorine with iodine in 6-Chloro-5-methylindole increases molecular weight by ~93.3 g/mol and lipophilicity (XLogP3 from 3.0 to ~3.5) due to iodine’s larger atomic radius and polarizability .
  • Functional Group Diversity: Amino-substituted indolines (e.g., 6-aminoindoline dihydrochloride) exhibit higher polarity (lower XLogP3) and increased hydrogen-bonding capacity, contrasting with the lipophilic iodo/methyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-5-methylindoline
Reactant of Route 2
Reactant of Route 2
6-Iodo-5-methylindoline

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